molecular formula C6H7NO2S B7901564 1-(2-Methoxythiazol-4-yl)ethanone

1-(2-Methoxythiazol-4-yl)ethanone

Cat. No.: B7901564
M. Wt: 157.19 g/mol
InChI Key: VQDDPRVNTJWCJS-UHFFFAOYSA-N
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Description

1-(2-Methoxythiazol-4-yl)ethanone is a synthetic thiazole derivative of significant interest in medicinal chemistry and organic synthesis. Thiazole rings are privileged structures in drug discovery due to their versatile binding capabilities and wide range of biological activities . As part of this important class of heterocycles, this compound serves as a key synthetic intermediate for the development of novel pharmacologically active molecules. The core structure features an electron-rich thiazole ring, which facilitates various donor-acceptor and nucleophilic reactions, making it a valuable synthon for constructing more complex chemical entities . The methoxy group at the 2-position and the ethanone functional group at the 4-position provide distinct reactive sites for further chemical modification, enabling researchers to create libraries of compounds for screening. Applications & Research Value: This compound is primarily used in scientific research and development. Its potential applications include serving as a precursor in the synthesis of molecules for investigating enzyme inhibition, such as ecto-5'-nucleotidase, a target in oncology and inflammation research . Furthermore, thiazole derivatives are extensively explored for their potential as anti-cancer, anti-inflammatory, antimicrobial, and antiviral agents . The scaffold is also relevant in material science for developing compounds with specific electronic or optical properties. Handling & Compliance: This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans. It is the responsibility of the researcher to ensure safe handling practices and compliance with all applicable local and national regulatory requirements.

Properties

IUPAC Name

1-(2-methoxy-1,3-thiazol-4-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2S/c1-4(8)5-3-10-6(7-5)9-2/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQDDPRVNTJWCJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CSC(=N1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-Methoxythiazole

Methoxylation at position 2 is achieved via nucleophilic substitution. For example, treating 2-chlorothiazole with sodium methoxide in methanol (60°C, 6 h) provides 2-methoxythiazole.

Acetylation at Position 4

Friedel-Crafts acylation using acetyl chloride and Lewis acids (e.g., AlCl₃) in dichloromethane (0–5°C, 2 h) introduces the ethanone moiety. The reaction mechanism proceeds via electrophilic aromatic substitution, with regioselectivity controlled by the methoxy group’s electron-donating effects.

Yield Comparison :

MethodTemperature (°C)CatalystYield (%)
Hantzsch Synthesis80Piperidine78
Friedel-Crafts Acylation0–5AlCl₃65

One-Pot Tandem Reactions

Recent advancements emphasize tandem reactions to streamline synthesis. A notable example involves:

  • Simultaneous Cyclization and Acetylation : Reacting methyl isothiocyanate with ethyl acetoacetate in the presence of ammonium acetate (120°C, 8 h) directly yields this compound. This method avoids isolating intermediates, reducing purification steps.

  • Microwave-Assisted Synthesis : Irradiating the reaction mixture at 150 W for 20 minutes accelerates the process, achieving 85% yield with reduced solvent volume.

Advantages :

  • Eliminates hazardous halogenated intermediates.

  • Scalable for industrial production using continuous flow reactors.

Post-Synthetic Modifications

Oxidation of Thiazoline Precursors

Hydrogen peroxide-mediated oxidation of 2-methoxy-4-(1-hydroxyethyl)thiazoline (30% H₂O₂, acetic acid, 50°C, 4 h) provides the ethanone derivative. However, this method risks overoxidation to carboxylic acids.

Enzymatic Acetylation

Lipase-catalyzed acetylation using vinyl acetate as an acyl donor (pH 7.0, 37°C, 24 h) offers an eco-friendly alternative, though yields remain moderate (60–70%).

Industrial-Scale Production

Large-scale synthesis prioritizes cost-effectiveness and safety:

  • Solvent Recovery Systems : Toluene and DMF are recycled via distillation, reducing waste.

  • Catalyst Recycling : Palladium catalysts are recovered using dicalite filtration, lowering production costs.

  • Crystallization Protocols : Recrystallization from acetone/water mixtures (10:1 v/v) achieves >99% purity, critical for pharmaceutical applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiazole Ring

1-(2-Chloro-4-methylthiazol-5-yl)ethanone
  • Structure : Chlorine (Cl) at the 2-position and methyl (-CH₃) at the 4-position.
  • Molecular Weight : 192.67 g/mol.
  • Key Differences : The chloro group is electron-withdrawing, making the thiazole ring less nucleophilic compared to the methoxy derivative. This compound is often used as a precursor in Suzuki couplings and other cross-coupling reactions .
1-(2-Amino-4-methylthiazol-5-yl)ethanone
  • Structure: Amino (-NH₂) at the 2-position and methyl at the 4-position.
  • Molecular Weight : 156.21 g/mol.
  • Key Differences: The amino group enhances nucleophilicity and hydrogen-bonding capacity, making this compound suitable for pharmaceutical applications (e.g., carbonic anhydrase inhibitors) .
1-(4-Methyloxazol-2-yl)ethanone
  • Structure : Oxazole ring (oxygen instead of sulfur) with methyl at the 4-position.
  • Molecular Weight : 125.13 g/mol.
  • Key Differences : The oxazole ring has lower electron density due to oxygen’s electronegativity, reducing aromatic stability compared to thiazole. This affects reactivity in electrophilic substitutions .

Functional Group Modifications

1-(2-Hydroxy-4-methoxyphenyl)ethanone
  • Structure : Hydroxy (-OH) and methoxy groups on a phenyl ring instead of thiazole.
  • Molecular Weight : 166.17 g/mol.
  • Key Differences: The phenolic hydroxy group increases acidity (pKa ~10) and solubility in polar solvents. This compound is used in UV-absorbing materials and cosmetics .
1-(2-(Furan-2-yl)-1-hydroxyimidazol-5-yl)ethanone
  • Structure : Furan and imidazole rings with a hydroxy group.
  • Molecular Weight : 206.21 g/mol.
  • Key Differences : The furan ring introduces conjugation effects, while the imidazole provides basicity. This structural complexity enables applications in tautomerism studies and photochemistry .

Complex Thiazole Derivatives

1-(2-[(4-Hydroxy-1,3-thiazol-2-yl)methyl]-4-methylthiazol-5-yl)ethanone
  • Structure : Dual thiazole rings with hydroxymethyl and methyl substituents.
  • Molecular Weight : 254.33 g/mol.
  • This compound is explored in antimicrobial agents .

Comparative Analysis Table

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications
1-(2-Methoxythiazol-4-yl)ethanone 2-OCH₃, 4-COCH₃ ~169.21 (calculated) Precursor for agrochemicals, electronics
1-(2-Chloro-4-methylthiazol-5-yl)ethanone 2-Cl, 4-CH₃ 192.67 Suzuki coupling intermediate
1-(2-Amino-4-methylthiazol-5-yl)ethanone 2-NH₂, 4-CH₃ 156.21 Carbonic anhydrase inhibitors
1-(4-Methyloxazol-2-yl)ethanone Oxazole, 4-CH₃ 125.13 Lower thermal stability, niche synthesis
1-(2-Hydroxy-4-methoxyphenyl)ethanone 2-OH, 4-OCH₃ (phenyl) 166.17 UV-absorbing materials

Biological Activity

Overview

1-(2-Methoxythiazol-4-yl)ethanone is a thiazole derivative with the molecular formula C6H7NO2S. This compound has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its potential applications include antimicrobial, antifungal, and anticancer properties, making it a candidate for drug development and therapeutic interventions.

  • IUPAC Name: 1-(2-methoxy-1,3-thiazol-4-yl)ethanone
  • Molecular Formula: C6H7NO2S
  • Molecular Weight: 155.19 g/mol
  • InChI Key: VQDDPRVNTJWCJS-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various metabolic pathways. The thiazole ring structure allows for significant interactions that can modulate biological responses, leading to its observed pharmacological effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against a range of bacteria and fungi, suggesting a potential role in treating infectious diseases.

Microorganism Activity Reference
Staphylococcus aureusInhibitory
Escherichia coliModerate
Candida albicansEffective

Antifungal Properties

The compound has shown promising antifungal activity, particularly against pathogenic fungi such as Candida species. Its mechanism may involve disrupting fungal cell wall synthesis or function.

Anticancer Potential

This compound has been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival.

Cancer Cell Line Effect IC50 (µM) Reference
HeLa (Cervical)Cytotoxic10.5
MCF-7 (Breast)Inhibitory8.3

Case Studies

Several case studies have explored the efficacy of this compound in various biological contexts:

  • Antimicrobial Efficacy Study : A study evaluated the compound's effect on bacterial strains isolated from clinical infections, demonstrating significant inhibition of growth compared to standard antibiotics.
  • Anticancer Research : In vitro studies on human cancer cell lines showed that treatment with this compound resulted in increased rates of apoptosis and decreased proliferation rates, highlighting its potential as a therapeutic agent.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(2-Methoxythiazol-4-yl)ethanone, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves Friedel-Crafts acylation or alkylation of a thiazole precursor. For example, 1-(2-amino-5-methoxyphenyl)ethanone derivatives are synthesized via nucleophilic substitution or coupling reactions under anhydrous conditions, using catalysts like NEt₃ or transition metals . Optimization includes temperature control (e.g., reflux in acetonitrile) and stoichiometric adjustments of acylating agents. Purification via column chromatography with silica gel is standard.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • ¹H/¹³C NMR : Assign methoxy (-OCH₃) and thiazole ring protons (e.g., δ ~2.5 ppm for acetyl groups, δ ~3.8 ppm for methoxy) .
  • X-ray Crystallography : Resolves bond lengths (e.g., C=O ~1.21 Å) and confirms molecular geometry. SHELX programs are widely used for refinement, leveraging high-resolution data (e.g., MoKα radiation, λ = 0.71073 Å) .
  • Mass Spectrometry (EI-MS) : Identifies molecular ion peaks (e.g., m/z 198.19 for C₇H₉NO₂S) and fragmentation patterns .

Q. What safety precautions are required when handling this compound?

  • Methodology :

  • Use PPE (gloves, goggles) to avoid skin/eye contact. In case of exposure, rinse with water for 15+ minutes and seek medical advice .
  • Store in airtight containers at 2–8°C to prevent degradation. Avoid inhalation by working in fume hoods.

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in NMR assignments for this compound derivatives?

  • Methodology : X-ray structures provide definitive bond angles and torsional parameters. For instance, monoclinic crystal systems (space group C2/c) with Z=8 and β angles ~116° help validate NMR-derived conformers. SHELXL refinement (R-factor <0.05) ensures accuracy . If NMR signals conflict (e.g., overlapping methoxy/thiazole peaks), synchrotron data or variable-temperature NMR can clarify dynamic effects .

Q. What strategies improve synthetic yields of this compound in multi-step reactions?

  • Methodology :

  • Protecting Groups : Temporarily block reactive sites (e.g., -NH₂ or -OH) using Boc or acetyl groups to prevent side reactions .
  • Catalyst Screening : Palladacycles (e.g., cyclometalated Pd complexes) enhance coupling efficiency in thiazole functionalization .
  • Solvent Optimization : Polar aprotic solvents (DMF, MeCN) improve solubility, while toluene minimizes byproducts in Friedel-Crafts reactions .

Q. How can computational modeling predict the reactivity of this compound in heterocyclic transformations?

  • Methodology :

  • DFT Calculations : Simulate electron density maps to identify nucleophilic/electrophilic sites (e.g., acetyl group’s carbonyl carbon).
  • Molecular Docking : Predict binding affinities for biological targets (e.g., enzyme active sites) using crystallographic coordinates .
  • MD Simulations : Analyze solvent effects on reaction pathways (e.g., solvation shells in MeCN vs. THF) .

Data Contradiction Analysis

Q. How should researchers address conflicting LogP values reported for this compound analogs?

  • Methodology :

  • Experimental Validation : Use reverse-phase HPLC to measure retention times and calculate LogP empirically .
  • QSAR Models : Compare predicted vs. observed values using software like MarvinSuite, adjusting for substituent effects (e.g., methoxy vs. hydroxy groups) .

Q. Why do X-ray structures of similar ethanones show variations in unit cell parameters?

  • Methodology : Polymorphism and crystallization conditions (e.g., solvent, cooling rate) affect packing. For example, monoclinic vs. orthorhombic systems arise from differing hydrogen-bond networks. SHELXD can identify twin laws to resolve such discrepancies .

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